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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B10774780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the

irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This function places ACC at a

crucial regulatory node, controlling the biosynthesis of fatty acids and regulating their oxidation.

As such, ACC has emerged as a significant therapeutic target for a range of metabolic

disorders and cancers. This guide provides a detailed, objective comparison of two widely used

ACC inhibitors: CP-640186 hydrochloride and 5-(tetradecyloxy)-2-furoic acid (TOFA),

supported by experimental data to aid researchers in selecting the appropriate tool for their

studies.

Mechanism of Action
CP-640186 hydrochloride is a potent, orally active, and cell-permeable

bipiperidylcarboxamide compound that acts as an isozyme-nonselective inhibitor of both ACC1

and ACC2.[1][2][3] Its mechanism is reversible and allosteric, binding at the interface between

the two monomers of the carboxyltransferase (CT) dimer.[4] The inhibition is uncompetitive with

respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[1][5]

TOFA (5-tetradecyloxy-2-furoic acid) is an allosteric inhibitor of ACC alpha (ACC1), the isoform

predominantly found in lipogenic tissues.[6][7] Inside the cell, TOFA is converted to its active

form, TOFyl-CoA, which then exerts its inhibitory effect on ACC.[6][8] This mechanism involves

the inhibition of the enzyme's carboxyltransferase activity.[8]
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Quantitative Data Comparison
The following table summarizes the key quantitative parameters for CP-640186 hydrochloride
and TOFA, providing a direct comparison of their potency and efficacy.

Parameter CP-640186 hydrochloride TOFA

Target(s)
ACC1 and ACC2 (non-

selective)[1][3]
ACCα (ACC1)[6]

IC50 (In Vitro Enzyme

Inhibition)

~53 nM (rat liver ACC1), ~61

nM (rat skeletal muscle ACC2)

[2][3][9]

~7-8 µM (human recombinant

ACC1/2)[7]

EC50 (Cellular Fatty Acid

Synthesis Inhibition)
0.62 µM (HepG2 cells)[2][10]

Not explicitly reported in µM,

but effective at 4.5-5.0

µg/mL[6][11]

EC50 (Cellular Fatty Acid

Oxidation Stimulation)

57 nM (C2C12 cells), 1.3 µM

(isolated rat epitrochlearis

muscle)[2][10]

Can inhibit fatty acid oxidation

under certain conditions[12]

ED50 (In Vivo Fatty Acid

Synthesis Inhibition)

4-13 mg/kg (mice and rats)[1]

[5][13]
Data not available

ED50 (In Vivo Fatty Acid

Oxidation Stimulation)
~30 mg/kg (rats)[1][5][13] Data not available

Mechanism of Action

Reversible, allosteric, non-

competitive with substrates[1]

[4][5]

Allosteric, requires intracellular

conversion to TOFyl-CoA[6][8]

In Vitro and In Vivo Efficacy
CP-640186 hydrochloride
In Vitro: CP-640186 demonstrates potent, low-nanomolar inhibition of both ACC isoforms.[1][2]

In cellular assays, it effectively inhibits fatty acid and triglyceride synthesis in HepG2 cells,

which primarily express ACC1, with an EC50 of 0.62 µM and 1.8 µM, respectively.[2][10]

Correspondingly, it stimulates fatty acid oxidation in C2C12 myotubes and isolated rat
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epitrochlearis muscle strips, tissues with high ACC2 expression, with EC50 values of 57 nM

and 1.3 µM.[2][10][14] This dual action highlights its non-selective profile.

In Vivo: As an orally active compound, CP-640186 has shown significant efficacy in animal

models.[2] In rats, it effectively lowers malonyl-CoA levels in the liver, as well as in soleus,

quadriceps, and cardiac muscles.[1][5] This leads to a dose-dependent inhibition of fatty acid

synthesis in rats and mice (ED50 values of 4-13 mg/kg) and stimulation of whole-body fatty

acid oxidation in rats (ED50 of ~30 mg/kg).[1][5][13]

TOFA
In Vitro: TOFA's primary application has been in studies of cancer cell metabolism, where it

exhibits cytotoxicity against various cancer cell lines, including lung, colon, and ovarian cancer

cells, with IC50 values in the range of 4.5-26.1 µg/mL.[6][15] It effectively blocks fatty acid

synthesis in these cells in a dose-dependent manner.[6][11] However, it is important to note

that under certain experimental conditions, TOFA can also inhibit fatty acid oxidation, potentially

by sequestering Coenzyme A.[12]

In Vivo: In a mouse xenograft model of ovarian cancer, TOFA treatment significantly inhibited

tumor growth compared to the control group.[15] This suggests that by inhibiting ACC and,

consequently, fatty acid synthesis, TOFA may be a promising agent for cancer therapy.[15]

Signaling Pathway and Experimental Workflow
To visualize the context of ACC inhibition and the methods used for its study, the following

diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.medchemexpress.com/CP-640186-hydrochloride.html
https://www.medchemexpress.com/CP-640186.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9739643/
https://www.medchemexpress.com/CP-640186-hydrochloride.html
https://www.selleckchem.com/products/cp-640186.html
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://www.selleckchem.com/products/cp-640186.html
https://pubmed.ncbi.nlm.nih.gov/12842871/
https://www.abmole.com/products/cp-640186.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724073/
https://www.medchemexpress.com/TOFA.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724073/
https://pubmed.ncbi.nlm.nih.gov/19450551/
https://pubmed.ncbi.nlm.nih.gov/4051503/
https://www.medchemexpress.com/TOFA.html
https://www.medchemexpress.com/TOFA.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acetyl-CoA

Acetyl-CoA Carboxylase
(ACC1/ACC2)

Citrate
+

Malonyl-CoA

Fatty Acid Synthase
(FAS)

Carnitine Palmitoyl-
transferase 1 (CPT1)-

Fatty Acids

Mitochondrion Fatty Acid
Oxidation

CP-640186

TOFA

Click to download full resolution via product page

Caption: Role of ACC in fatty acid metabolism and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10774780#comparing-cp-640186-hydrochloride-and-
tofa-as-acc-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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